2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O4S2/c1-11-5-6-13(8-15(11)21)23-17(25)10-29-19-22-9-16(18(26)24-19)30(27,28)14-4-2-3-12(20)7-14/h2-9H,10H2,1H3,(H,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTWANSZKOQHOFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide has garnered attention for its potential biological activities, particularly in the realms of antibacterial action, enzyme inhibition, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 465.9 g/mol. The IUPAC name indicates the presence of a sulfonyl group and a dihydropyrimidine core, which are often associated with diverse biological activities.
The mechanism of action involves interactions with specific molecular targets, potentially inhibiting or activating enzymes and receptors that play crucial roles in various biological pathways. For example, studies suggest that compounds with similar structures may inhibit acetylcholinesterase (AChE) and urease, leading to implications in treating conditions such as Alzheimer's disease and urinary tract infections, respectively .
1. Antibacterial Activity
Research indicates that compounds related to this structure exhibit moderate to strong antibacterial activity against various strains, including:
- Salmonella typhi
- Bacillus subtilis
In vitro studies have shown varying degrees of effectiveness against other bacterial strains as well . The compound's sulfonyl group is believed to enhance its interaction with bacterial enzymes, thereby exerting its antibacterial effects.
2. Enzyme Inhibition
The compound has demonstrated significant enzyme inhibitory activities:
- Acetylcholinesterase (AChE) : Compounds with similar moieties have been shown to inhibit AChE effectively, which is crucial for managing neurodegenerative diseases.
- Urease : Strong inhibitory activity against urease has been reported, which is significant for treating conditions like kidney stones and certain infections .
3. Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer properties. Similar derivatives have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways . The presence of the dihydropyrimidine moiety is often linked to anticancer activity due to its ability to interfere with cellular proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Aziz-ur-Rehman et al. (2020) | Demonstrated strong antibacterial activity against Salmonella typhi with IC50 values indicating effective inhibition. |
| Kumar et al. (2009) | Explored anticancer properties, suggesting potential pathways for inducing apoptosis in tumor cells. |
| Nithiya et al. (2011) | Investigated piperidine derivatives showing anesthetic and hypoglycemic activities linked to similar structural components. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
